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Compound of Interest

Compound Name: N-Methyl omeprazole

Cat. No.: B580350

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-methyl omeprazole in
structure-activity relationship (SAR) studies of proton pump inhibitors (PPIs). The following
sections detail the rationale for its use, relevant experimental protocols, and a summary of key
findings to guide further research and development in this area.

Introduction

Omeprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) for
treating acid-related disorders.[1][2][3][4] Its mechanism of action involves the inhibition of the
gastric H+/K+-ATPase, the final step in gastric acid secretion.[1][5][6][7] Structure-activity
relationship (SAR) studies of omeprazole and its analogs are crucial for the design of new PPIs
with improved therapeutic profiles. N-methyl omeprazole, an analog where a methyl group
substitutes the hydrogen on one of the benzimidazole nitrogens, serves as a key compound in
these studies to probe the importance of the N-H group in the activation and binding of PPIs.[8]
[9][10] This document outlines the application of N-methyl omeprazole in SAR studies,
providing detailed protocols and data for comparative analysis.

Rationale for Use in SAR Studies
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The acidic environment of the parietal cell canaliculus is essential for the conversion of
omeprazole, a prodrug, into its active form, a sulfenamide.[1][11][12] This activation involves a
proton-catalyzed rearrangement. The SAR of omeprazole analogs often focuses on
modifications to the benzimidazole and pyridine rings to modulate properties such as pKa,
lipophilicity, and metabolic stability.

Methylation of the benzimidazole nitrogen in omeprazole is a critical modification for SAR
studies as it directly impacts the protonation steps necessary for the drug's activation.[12][13]
The N-H proton is believed to be involved in the rearrangement to the active sulfenamide. By
comparing the activity of N-methyl omeprazole with that of omeprazole, researchers can
elucidate the precise role of this proton and the effects of substitution at this position on the
overall inhibitory activity.

Data Presentation

hvsicochemical .

Molecular Weight (

Compound Molecular Formula XLogP3
g/mol )

Omeprazole C17H19N303S 345.42 2.23

N-Methyl Omeprazole C18H21N303S 359.44 2.2

Source: PubChem CID 4594, 643281[4][8]

In Vitro H+/K+-ATPase Inhibition

Compound IC50 (pM)

Omeprazole 5.8

Data not available in searched literature;
N-Methyl Omeprazole expected to be significantly higher than

omeprazole

Source: R&D Systems, PubChem
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Note: While a specific IC50 value for N-methyl omeprazole was not found in the reviewed
literature, SAR principles suggest that blocking the N-H protonation site would significantly
decrease its inhibitory activity.

Primary Metabolizing

Compound Key Metabolites
Enzymes

5-hydroxyomeprazole,
Omeprazole CYP2C19, CYP3A4
Omeprazole sulfone

Expected to be metabolized by
N-Methyl Omeprazole CYP enzymes, specific data

not available.

Source: Various sources[14]

Experimental Protocols
Protocol 1: Synthesis of N-Methyl Omeprazole

This protocol describes a common method for the synthesis of N-methyl omeprazole, which
involves the methylation of the sulfide precursor followed by oxidation.

Materials:

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
(Pyrmetazole)

e Sodium hydroxide (NaOH)

e Methyl iodide (CH3I)

o m-Chloroperoxybenzoic acid (m-CPBA)
e Dichloromethane (CH2CI2)

e Saturated sodium bicarbonate solution
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e Brine

e Anhydrous sodium sulfate (Na2S04)
« Silica gel for column chromatography
Procedure:

» N-methylation of Pyrmetazole:

o

Dissolve pyrmetazole in a suitable solvent such as dimethylformamide (DMF).
o Add sodium hydroxide to deprotonate the benzimidazole nitrogen.

o Add methyl iodide to the reaction mixture and stir at room temperature until the reaction is
complete (monitored by TLC).

o Quench the reaction with water and extract the product with an organic solvent like ethyl
acetate.

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain N-methylated
pyrmetazole.

o Oxidation to N-Methyl Omeprazole:

[e]

Dissolve the N-methylated pyrmetazole in dichloromethane.

Cool the solution in an ice bath.

o

[¢]

Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution.

Stir the reaction mixture at 0°C for 1-2 hours.

[¢]

[e]

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess
m-CPBA.
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o Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under
reduced pressure to yield crude N-methyl omeprazole.

o The crude product can be further purified by recrystallization.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of a test compound against
gastric H+/K+-ATPase.

Materials:

» Porcine or rabbit gastric microsomes (source of H+/K+-ATPase)

» Assay Buffer (e.g., 40 mM Tris-HCI, pH 7.4, containing 2 mM MgCI2)

e ATP solution (2 mM)

e Test compounds (Omeprazole, N-methyl omeprazole) dissolved in DMSO
» Malachite green reagent for phosphate detection

e 96-well microplates

Procedure:

e Enzyme Preparation:

o Prepare a suspension of gastric microsomes in the assay buffer to a final protein
concentration of 2-5 p g/well .

e Assay Protocol:
o Add 50 pL of the microsomal suspension to each well of a 96-well plate.

o Add 2 uL of the test compound at various concentrations (typically in a serial dilution).
Include a vehicle control (DMSO) and a positive control (omeprazole).

o Pre-incubate the plate at 37°C for 30 minutes to allow for acid activation of the inhibitors.
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Initiate the ATPase reaction by adding 50 pL of ATP solution to each well.

[e]

(¢]

Incubate the plate at 37°C for 30 minutes.

[¢]

Stop the reaction by adding 25 uL of the malachite green reagent.

[¢]

After 15 minutes of color development at room temperature, measure the absorbance at
620 nm using a microplate reader.

e Data Analysis:
o The amount of inorganic phosphate released is proportional to the ATPase activity.

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Plot the percentage inhibition against the logarithm of the compound concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Experimental workflow for SAR studies.
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Caption: Mechanism of action of proton pump inhibitors.
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Caption: Logical relationship in SAR analysis.

Conclusion

The use of N-methyl omeprazole in SAR studies is instrumental in confirming the essential
role of the benzimidazole N-H group in the mechanism of action of proton pump inhibitors.
While quantitative data on the inhibitory activity of N-methyl omeprazole is not readily
available in public literature, the established protocols for its synthesis and for the in vitro
evaluation of H+/K+-ATPase inhibition provide a clear framework for researchers to generate
this data. The expected lack of significant activity for N-methyl omeprazole reinforces the
current understanding of the PPI activation mechanism and guides the design of new analogs
by highlighting the intolerance for substitution at this position. Further studies could explore
other N-substituents to finely tune the electronic and steric properties of the benzimidazole ring,
potentially leading to the discovery of novel PPIs with differentiated profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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